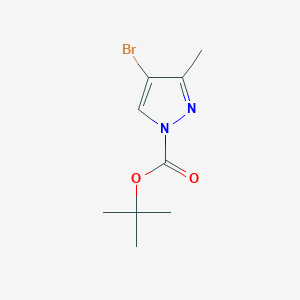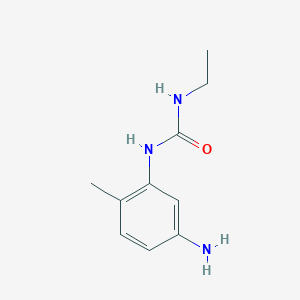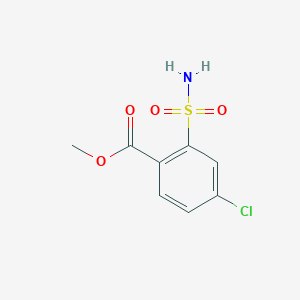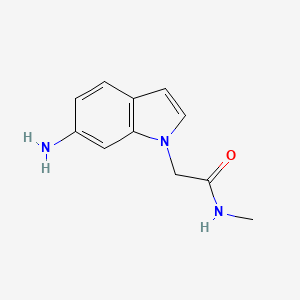
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
Overview
Description
“tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H13BrN2O2 . It is also known by other names such as “1-BOC-4-Bromo-3-methylpyrazole” and "1H-Pyrazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 . This indicates that the compound has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The ring is substituted with a bromine atom at the 4th position and a methyl group at the 3rd position .
Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” are not available, bromopyrazoles are known to react with titanium tetrachloride to afford binary adducts .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” is 261.12 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 260.01604 g/mol . The topological polar surface area is 44.1 Ų .
Scientific Research Applications
Synthesis of 1,4′-Bipyrazoles
The compound tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate can be used as a starting material in the synthesis of 1,4′-bipyrazoles. These bipyrazoles are significant due to their potential applications in creating new materials with unique properties, such as conducting polymers or molecular recognition systems .
Preparation of Hexacoordinate Complexes
This chemical is also utilized in preparing solid hexacoordinate complexes by reacting with dimethyl- and divinyl-tindichloride. These complexes have importance in various fields, including catalysis and material science .
Chemical Synthesis
As a versatile reagent, 4-Bromo-3-methyl-1H-pyrazole is used in broader chemical synthesis processes, contributing to the creation of diverse chemical compounds .
Cyclization Reactions
It serves as a precursor for cyclization reactions leading to the formation of various heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]-1,2,4-triazines, and pyrazolo[3,4-b]pyridines. These compounds are crucial in pharmaceutical research and development .
1,3-Dipolar Cycloaddition Reactions
The compound is involved in 1,3-dipolar cycloaddition reactions with diazo compounds and alkynyl bromides to yield 3,5-diaryl-4-bromo-pyrazoles. These reactions are fundamental in organic synthesis and drug discovery .
Catalysts in Condensation Reactions
It acts as a catalyst in condensation reactions involving α,β-ethylenic ketones and hydrazines to form pyrazolines, which are then oxidized to create 1,3,5-trisubstituted pyrazoles. These substances have applications ranging from medicinal chemistry to agrochemicals .
These are some of the unique applications of tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate in scientific research. Each application highlights the compound’s versatility and importance in various fields of chemistry and material science.
MilliporeSigma - 4-Bromopyrazole IntechOpen - Pyrazole Scaffold MDPI - Recent Advances in the Synthesis of Pyrazole Derivatives MilliporeSigma - 4-Bromo-3-methyl-1H-pyrazole MDPI - Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles
Safety And Hazards
Future Directions
While specific future directions for “tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate” are not available, pyrazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could explore the potential applications of this compound in various fields, including medicinal chemistry.
properties
IUPAC Name |
tert-butyl 4-bromo-3-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOLTGTSAIHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682067 | |
| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
CAS RN |
1021919-24-3 | |
| Record name | 1,1-Dimethylethyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021919-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)
![2-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1523173.png)
![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)



![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
